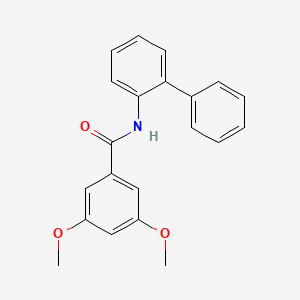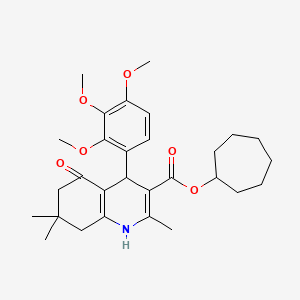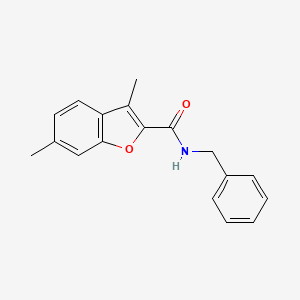![molecular formula C15H16F3NO2 B5215345 4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine](/img/structure/B5215345.png)
4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential use in several fields, including medicinal chemistry, drug discovery, and neuroscience.
Wirkmechanismus
The mechanism of action of 4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine is not fully understood, but it is believed to act as a modulator of certain receptors in the brain. Specifically, it has been shown to bind to the sigma-1 receptor and the dopamine D3 receptor, which are involved in several physiological processes, including pain perception, inflammation, and addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific receptor it interacts with. It has been shown to modulate the release of several neurotransmitters, including dopamine, serotonin, and glutamate. It has also been shown to have anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine in lab experiments is its high potency and specificity for certain receptors. This allows for precise modulation of specific physiological processes. However, one limitation is its potential toxicity, which must be carefully monitored in animal studies.
Zukünftige Richtungen
There are several future directions for research on 4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine. One area of interest is its potential use in the treatment of addiction and substance abuse disorders. Another area of interest is its potential use as a tool to study the role of sigma-1 and dopamine D3 receptors in the brain. Additionally, further optimization of the synthesis method and exploration of its pharmacological properties may lead to the development of novel drugs.
Synthesemethoden
The synthesis of 4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine involves the reaction of 3-(trifluoromethyl)phenol with propargyl bromide to form 4-{3-(trifluoromethyl)phenoxy}-2-butyn-1-ol. The latter compound is then reacted with morpholine in the presence of a base to yield this compound. This method has been optimized to provide high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine has been extensively studied for its potential use in several scientific fields. In medicinal chemistry, it has been shown to possess antitumor, anti-inflammatory, and analgesic properties. In drug discovery, it has been used as a lead compound for the development of novel drugs. In neuroscience, it has been investigated for its potential use as a tool to study the role of certain receptors in the brain.
Eigenschaften
IUPAC Name |
4-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO2/c16-15(17,18)13-4-3-5-14(12-13)21-9-2-1-6-19-7-10-20-11-8-19/h3-5,12H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOKTMPHUWHYSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-{[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B5215268.png)
![N-(2-chlorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5215284.png)
![N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B5215290.png)


![5-{[3-(anilinosulfonyl)phenyl]sulfonyl}-2-chloro-N-phenylbenzenesulfonamide](/img/structure/B5215302.png)

![ethyl 4-[(2-bromobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5215312.png)
![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(3-nitrophenyl)ethanone hydrobromide](/img/structure/B5215316.png)

![N-[3-(dimethylamino)propyl]-3-nitrobenzamide](/img/structure/B5215329.png)
![4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5215337.png)
![N-(2,5-dimethylphenyl)-6-(4-morpholinyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5215339.png)
![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5215354.png)